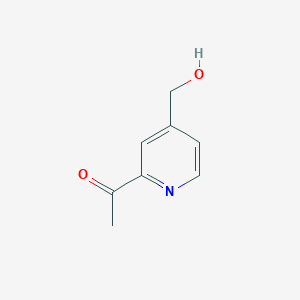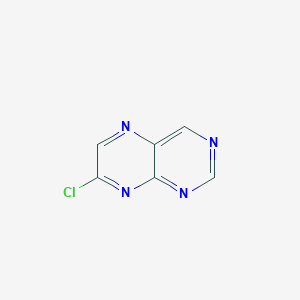
7-Chloropteridine
Vue d'ensemble
Description
7-Chloropteridine is a chemical compound with the formula C6H3ClN4 . It is a derivative of pteridine, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
A new alkyne functionalized pterin derivative was synthesized through a reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride .
Molecular Structure Analysis
The molecular structure of 7-Chloropteridine is represented by the SMILES notation: Clc1cnc2cncnc2n1 . The InChI representation is: InChI=1S/C6H3ClN4/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H .
Chemical Reactions Analysis
While specific chemical reactions involving 7-Chloropteridine are not detailed in the search results, it’s important to note that chloropyridines, which are structurally similar to 7-Chloropteridine, are used as intermediates in many chemical reactions . They play a crucial role in the development of pharmaceuticals, agrochemicals, and metal complexes .
Physical And Chemical Properties Analysis
The molecular weight of 7-Chloropteridine is 166.57 . The log10 of its water solubility in mol/l is between -0.88 and -0.87 . Its octanol/water partition coefficient is 1.073 , and its McGowan’s characteristic volume is 104.340 ml/mol .
Applications De Recherche Scientifique
1. Neurobehavioral Performance Study
A study conducted by Rohlman et al. (2016) explored the impact of chlorpyrifos, an organophosphorus pesticide, on neurobehavioral performance in adolescents. This study is significant as it highlights the importance of understanding the effects of chemicals like 7-Chloropteridine on cognitive functions, particularly in sensitive populations like adolescents.
2. Oral Health Research
In a study by Shinada et al. (2010), chlorine dioxide, a chemical related to chlorinated compounds like 7-Chloropteridine, was investigated for its effects on oral malodor and salivary bacteria. This suggests potential applications of similar compounds in dental hygiene and health.
3. Antibacterial Properties of Fluoroquinolone Derivatives
Al-Hiari et al. (2007) explored the antibacterial properties of fluoroquinolone derivatives, including compounds synthesized with 7-Chloropteridine. Their study, “Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives.”, demonstrates the potential of 7-Chloropteridine in developing new antibacterial agents.
4. Assembly of Light-Harvesting Complexes in Chloroplasts
Research by Hoober et al. (2007) on chlorophylls and their assembly in light-harvesting complexes in chloroplasts provides insights into the role of chlorinated compounds in photosynthesis. This could hint at potential applications of 7-Chloropteridine in understanding photosynthetic processes.
5. Molecular Structure Studies of Bronchodilatory-Active Compounds
A study on the molecular structure of bronchodilatory-active compounds, including chlorinated compounds similar to 7-Chloropteridine, by Girgis et al. (2016), suggests possible therapeutic applications in respiratory medicine.
6. Water Disinfection and Health Effects
Drogui and Daghrir (2015) discussed the use of chlorine compounds, including those related to 7-Chloropteridine, in water disinfection. Their paper, “Chlorine for Water Disinfection: Properties, Applications and Health Effects,” highlights the importance of understanding the health effects of such compounds.
7. Synthesis and Biological Evaluation of Photodynamic Therapy Agents
Hirohara et al. (2015) conducted a study on the synthesis and biological evaluation of trans-Bisthioglycosylated Tetrakis(fluorophenyl)chlorin for Photodynamic Therapy, which indicates the potential of chlorinated compounds in cancer treatment. Read more.
Orientations Futures
While specific future directions for 7-Chloropteridine are not detailed in the search results, the use of chloropyridines in the development of pharmaceuticals, agrochemicals, and metal complexes suggests potential areas of future research . Further studies could explore the synthesis of new derivatives and their potential applications.
Propriétés
IUPAC Name |
7-chloropteridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANUQVPVSJJCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633947 | |
| Record name | 7-Chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloropteridine | |
CAS RN |
1125-84-4 | |
| Record name | 7-Chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



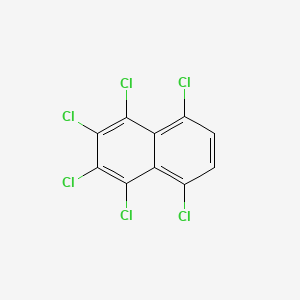
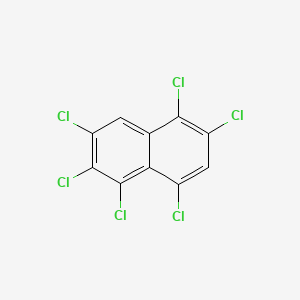
![2,5-Pyrrolidinedione, 1-[2-[4-(2-methylpropyl)phenyl]-1-oxopropoxy]-](/img/structure/B3064426.png)


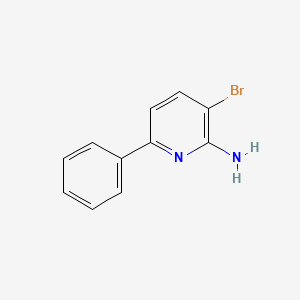

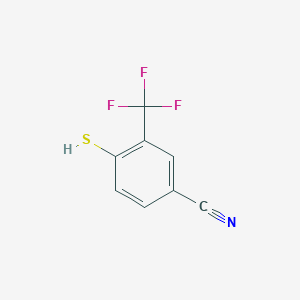
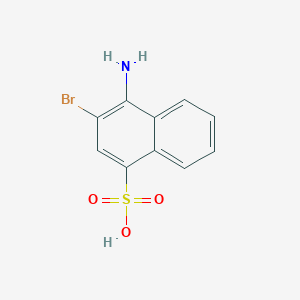
![1-{[3-(7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3064496.png)
![Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate](/img/structure/B3064501.png)

